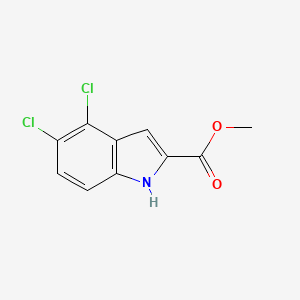

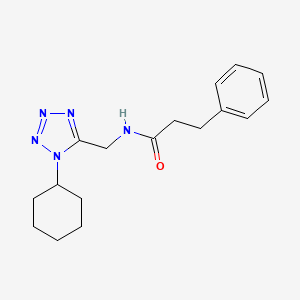

![molecular formula C12H20N4O2 B2669886 Tert-butyl N-(2-azido-1-bicyclo[2.2.1]heptanyl)carbamate CAS No. 2260937-28-6](/img/structure/B2669886.png)

Tert-butyl N-(2-azido-1-bicyclo[2.2.1]heptanyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Tert-butyl N-(2-azido-1-bicyclo[2.2.1]heptanyl)carbamate” is a chemical compound . It’s part of a class of compounds known as bicyclo[2.1.1]hexanes . These structures are valuable saturated bicyclic structures incorporated in newly developed bio-active compounds .

Synthesis Analysis

The synthesis of such compounds is still underexplored . An efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules has been disclosed . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations .Chemical Reactions Analysis

The chemical reactions involving these types of compounds are based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations .科学的研究の応用

Synthesis of Carbocyclic Analogs

This compound serves as a crucial intermediate in the synthesis of carbocyclic analogs of nucleotides and amino acids. For instance, tert-butyl carbamate derivatives have been utilized for the enantioselective synthesis of carbocyclic analogues of 2'-deoxyribonucleotides, showcasing its role in creating bioactive molecules with potential therapeutic applications (Ober et al., 2004).

Curtius Rearrangement for Boc-protected Amines

The compound is involved in reactions that lead to Boc-protected amines through Curtius rearrangement, a method that allows for the formation of protected amino acids, a fundamental process in peptide synthesis (Lebel & Leogane, 2005).

Deprotection and Acylation Techniques

It is part of deprotection and acylation strategies, particularly in the synthesis of complex molecules like thermopentamine derivatives. Such techniques highlight its significance in the selective modification of molecules, enabling the creation of compounds with specific functional groups (Pak & Hesse, 1998).

Innovative Scaffold for Piperidine Derivatives

Tert-butyl N-(2-azido-1-bicyclo[2.2.1]heptanyl)carbamate could also be an innovative scaffold for the synthesis of piperidine derivatives, which are valuable in medicinal chemistry. The strategic incorporation of azido groups and subsequent transformations could lead to new compounds with potential pharmacological activities (Harmsen et al., 2011).

将来の方向性

特性

IUPAC Name |

tert-butyl N-(2-azido-1-bicyclo[2.2.1]heptanyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O2/c1-11(2,3)18-10(17)14-12-5-4-8(7-12)6-9(12)15-16-13/h8-9H,4-7H2,1-3H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLXAFGSCVXCYJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC12CCC(C1)CC2N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-2-carboxylic acid](/img/structure/B2669807.png)

![N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2669812.png)

![N-(benzo[d]thiazol-5-yl)-4-(ethylthio)benzamide](/img/structure/B2669814.png)

![2-[3-(3-Methoxyphenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid](/img/structure/B2669816.png)

![3-{[1-(1H-indole-3-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2669818.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2669825.png)